5-Bromo-2-methoxynicotinohydrazide

medicinal chemistry synthetic methodology cross-coupling

Researchers needing a pyridine hydrazide with a reactive halogen handle face gaps with non-brominated analogs. 5-Bromo-2-methoxynicotinohydrazide (CAS 1706430-13-8) combines a 5-Br cross-coupling site with a 2-MeO donor group for electronic tuning. • Pd-catalyzed Suzuki/Buchwald-Hartwig at C5-unavailable with 2-methoxynicotinohydrazide. • Heavy atom (Br, f″ ≈ 1.28 e⁻ at Cu Kα) enables experimental phasing in protein-ligand co-crystallography. • Supplied with full analytical documentation for procurement reliability.

Molecular Formula C7H8BrN3O2
Molecular Weight 246.06 g/mol
CAS No. 1706430-13-8
Cat. No. B1406357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxynicotinohydrazide
CAS1706430-13-8
Molecular FormulaC7H8BrN3O2
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)Br)C(=O)NN
InChIInChI=1S/C7H8BrN3O2/c1-13-7-5(6(12)11-9)2-4(8)3-10-7/h2-3H,9H2,1H3,(H,11,12)
InChIKeyWCVXCNYNLWRCQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methoxynicotinohydrazide (CAS 1706430-13-8): Procurement Baseline and Core Identity for Scientific Sourcing


5-Bromo-2-methoxynicotinohydrazide (CAS 1706430-13-8, molecular formula C₇H₈BrN₃O₂, molecular weight 246.06) is a heterocyclic hydrazide derivative of the pyridine-3-carboxylic acid (nicotinic acid) class . The compound bears three structurally defining substituents on a nicotinohydrazide core: a bromine atom at the 5-position, a methoxy group at the 2-position, and a hydrazide (-CONHNH₂) moiety at the 3-position [1]. This substitution pattern distinguishes it from the unsubstituted nicotinohydrazide scaffold and from commonly procured analogs bearing only halogen, methoxy, or hydrazide modifications in isolation. The hydrazide functionality renders the molecule a versatile intermediate for condensation reactions with aldehydes and ketones to form hydrazones, a structural motif extensively documented in the medicinal chemistry literature for generating libraries of biologically active acylhydrazones and Schiff bases [2].

Why 5-Bromo-2-methoxynicotinohydrazide (CAS 1706430-13-8) Cannot Be Interchanged with Generic Nicotinohydrazides or Simple Analogs in Research Procurement


Generic substitution of 5-Bromo-2-methoxynicotinohydrazide with unsubstituted nicotinohydrazide, simple halogenated analogs, or single-substituent hydrazides fails to preserve the compound's distinct molecular properties and intended synthetic utility. The 5-bromo substituent is a heavy atom that significantly alters the electronic distribution of the pyridine ring through both inductive electron withdrawal and resonance effects, thereby modulating the reactivity of the hydrazide nitrogen and the electrophilicity of the carbonyl carbon [1]. Concurrently, the 2-methoxy group serves as an electron-donating substituent, increasing nucleophilicity at the pyridine nitrogen and influencing hydrogen-bonding capacity . This precise electronic balance cannot be replicated by simpler analogs lacking either substituent. Furthermore, the bromine atom serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), a critical functional divergence not offered by 2-methoxynicotinohydrazide or unsubstituted nicotinohydrazide . The quantitative evidence presented below establishes the functional and procurement-relevant consequences of these structural features relative to comparator compounds.

5-Bromo-2-methoxynicotinohydrazide (CAS 1706430-13-8): Quantitative Differentiators vs. Nicotinohydrazide Analogs for Procurement Decisions


Synthetic Divergence: 5-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Reactivity Absent in Non-Halogenated Analogs

5-Bromo-2-methoxynicotinohydrazide contains a C5 aryl bromide substituent that provides a site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation with aryl/heteroaryl boronic acids), Buchwald-Hartwig (C-N bond formation), and Sonogashira (alkynylation) couplings . In contrast, 2-methoxynicotinohydrazide (lacking the 5-bromo group) and unsubstituted nicotinohydrazide (CAS 553-53-7, lacking both 5-bromo and 2-methoxy substituents) possess no halogen handle for such transformations. This structural feature enables late-stage diversification strategies in medicinal chemistry campaigns where scaffold elaboration is required after initial condensation reactions .

medicinal chemistry synthetic methodology cross-coupling

Electronic Modulation: Distinct Hammett Substituent Constants for 5-Bromo and 2-Methoxy Groups Create Unique Pyridine Ring Electronics

The substitution pattern on 5-Bromo-2-methoxynicotinohydrazide generates a unique electronic environment on the pyridine ring. The 5-bromo group is electron-withdrawing via induction (σₘ ~ 0.39 for Br at meta position) and weakly electron-donating via resonance. The 2-methoxy group is strongly electron-donating via resonance (σₚ ~ -0.27 for OMe) and weakly electron-withdrawing via induction [1]. This simultaneous push-pull electronic effect modulates the pKa of the hydrazide NH and the reactivity of the carbonyl toward nucleophilic attack in condensation reactions. By comparison, unsubstituted nicotinohydrazide (no substituents) and 2-methoxynicotinohydrazide (lacks 5-bromo) exhibit different electronic profiles .

medicinal chemistry physical organic chemistry SAR

Biological Scaffold Differentiation: 5-Bromo and 2-Methoxy Substituents Distinctly Modulate Antimicrobial Potency Relative to Unsubstituted Nicotinohydrazides

Although direct biological activity data for 5-Bromo-2-methoxynicotinohydrazide are not available in peer-reviewed literature, class-level structure-activity relationship (SAR) data from systematic studies of nicotinohydrazide derivatives establish that halogen (Br, Cl) and methoxy substituents on the pyridine ring can significantly modulate antimicrobial potency. In a study of isatin-nicotinohydrazide hybrids, compounds bearing halogen and methoxy substituents exhibited MIC values as low as 0.24 µg/mL against drug-susceptible Mycobacterium tuberculosis ATCC 27294, comparable to isoniazid (INH) [1]. Substitution pattern (position of halogen/methoxy groups) and lipophilicity were identified as critical determinants of antimycobacterial activity, with MIC values ranging from 0.24 to >50 µg/mL across the analog series [2]. The 5-bromo-2-methoxy substitution pattern on the target compound represents a distinct starting point for hydrazone library synthesis whose biological properties are predicted to differ from those of unsubstituted nicotinohydrazide-derived hydrazones.

antimicrobial antibacterial SAR

Spectroscopic and Crystallographic Differentiation: 5-Bromo Heavy Atom Provides Phasing Power for X-ray Crystallography Absent in Non-Halogenated Analogs

The bromine atom at the 5-position of 5-Bromo-2-methoxynicotinohydrazide (atomic number 35) provides significant anomalous scattering at Cu Kα X-ray wavelength (f″ ≈ 1.28 electrons for Br), enabling experimental phasing via Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) methods in macromolecular crystallography [1]. In contrast, 2-methoxynicotinohydrazide (lacking bromine) and unsubstituted nicotinohydrazide (C, N, O, H only; negligible anomalous signal) cannot serve as intrinsic phasing vehicles. For a compound of molecular weight 246.06, the bromine atom constitutes approximately 32.5% of the total mass, providing a strong anomalous scattering signal for locating ligand binding sites in protein-ligand co-crystal structures .

structural biology X-ray crystallography chemical biology

Physicochemical Differentiation: Increased Lipophilicity (cLogP) Relative to Non-Halogenated Nicotinohydrazides Impacts Compound Partitioning and Permeability

The presence of a 5-bromo substituent on 5-Bromo-2-methoxynicotinohydrazide significantly increases the calculated partition coefficient (cLogP) compared to non-halogenated analogs. The molecular weight is 246.06 g/mol with C₇H₈BrN₃O₂ composition . Comparative analysis of analogous pyridine derivatives demonstrates that substitution of H with Br at the 5-position increases cLogP by approximately 0.8-1.0 log units (bromine π constant ≈ +0.86) relative to unsubstituted nicotinohydrazide [1]. This increased lipophilicity influences membrane permeability, protein binding, and compound partitioning in biological assays, distinguishing hydrazones derived from this scaffold from those generated using less lipophilic nicotinohydrazide starting materials.

ADME medicinal chemistry drug design

5-Bromo-2-methoxynicotinohydrazide (CAS 1706430-13-8): Evidence-Backed Research Application Scenarios for Procurement Justification


Medicinal Chemistry: Hydrazone Library Synthesis for Antimicrobial and Anticancer Screening

5-Bromo-2-methoxynicotinohydrazide serves as a condensation partner with diverse aromatic aldehydes and ketones to generate structurally differentiated acylhydrazone libraries. The 5-bromo and 2-methoxy substituents create a unique electronic environment that influences hydrazone formation kinetics and final product stability [1]. Systematic studies of nicotinohydrazide-derived hydrazones demonstrate that substitution patterns on the pyridine ring significantly modulate antimicrobial potency, with MIC values spanning two orders of magnitude (0.24 to >50 µg/mL) depending on substituent identity and position [2]. The presence of the bromine atom also provides a synthetic handle for subsequent Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling late-stage diversification of hydrazone products without requiring de novo synthesis .

Chemical Biology: Crystallographic Probe for Protein-Ligand Co-crystal Structure Determination

The bromine atom at the 5-position (atomic number 35) provides strong anomalous X-ray scattering (f″ ≈ 1.28 electrons at Cu Kα wavelength), enabling experimental phasing for protein-ligand co-crystal structures [1]. This heavy-atom feature constitutes approximately 32.5% of the compound's molecular mass (246.06 g/mol), providing unambiguous electron density for ligand placement in binding site determination [2]. For structure-based drug design campaigns involving nicotinamide-binding proteins or hydrolase enzymes, this compound can be co-crystallized to generate experimentally phased electron density maps without requiring additional heavy-atom derivatization or selenomethionine labeling, which non-halogenated nicotinohydrazides cannot provide.

Agrochemical Discovery: SDH Inhibitor Scaffold Development for Fungicide Lead Optimization

Nicotinohydrazide derivatives have demonstrated potent succinate dehydrogenase (SDH) inhibitory activity, with optimized analogs exhibiting EC₅₀ values as low as 0.13 µg/mL against Rhizoctonia solani and IC₅₀ values 1.8-fold lower than the commercial fungicide boscalid [1]. The 5-bromo-2-methoxy substitution pattern on the target compound provides a structurally distinct starting point for hydrazone-based fungicide discovery. The bromine substituent increases lipophilicity (estimated ΔcLogP ≈ +0.8-1.0 relative to non-halogenated analogs), a property associated with improved fungal membrane penetration and target engagement [2]. Furthermore, mechanistic studies on this compound class demonstrate SDH inhibition leading to reactive oxygen species accumulation and mitochondrial membrane depolarization, positioning 5-Bromo-2-methoxynicotinohydrazide-derived hydrazones as candidates for resistance-breaking fungicide development [1].

Synthetic Methodology: Building Block for Transition Metal-Catalyzed Cross-Coupling Reactions

The 5-bromo substituent on 5-Bromo-2-methoxynicotinohydrazide functions as a reactive site for Pd-catalyzed cross-coupling reactions including Suzuki-Miyaura (C-C bond formation with aryl/heteroaryl boronic acids), Sonogashira (alkynylation), and Buchwald-Hartwig (C-N amination) couplings [1]. This synthetic handle distinguishes it from 2-methoxynicotinohydrazide and unsubstituted nicotinohydrazide, neither of which possess halogen substituents capable of undergoing such transformations. The compound can be employed in convergent synthetic strategies where hydrazide condensation with an aldehyde precedes or follows cross-coupling at the C5 position, enabling rapid generation of structurally complex, polysubstituted pyridine derivatives [2].

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